molecular formula C17H25N5O2 B286075 1,3-dimethyl-9-(4-methylcyclohexyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

1,3-dimethyl-9-(4-methylcyclohexyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

货号 B286075
分子量: 331.4 g/mol
InChI 键: HXKSIAZEWSOTLE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-dimethyl-9-(4-methylcyclohexyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a chemical compound that has been the subject of significant scientific research due to its potential applications in medicine and biotechnology. This compound is also known as SCH 58261 and is a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is involved in a wide range of physiological processes.

作用机制

SCH 58261 acts as a competitive antagonist of the adenosine A2A receptor, binding to the receptor and preventing the binding of adenosine. This results in a decrease in the downstream signaling pathways that are activated by the receptor, leading to a reduction in the physiological effects of adenosine.
Biochemical and Physiological Effects
Studies have shown that SCH 58261 can modulate a wide range of physiological processes, including cardiovascular function, inflammation, and neurodegenerative diseases. In cardiovascular function, SCH 58261 has been shown to reduce the severity of myocardial ischemia-reperfusion injury in animal models. In inflammation, SCH 58261 has been shown to reduce the production of pro-inflammatory cytokines in macrophages. In neurodegenerative diseases, SCH 58261 has been shown to have neuroprotective effects in animal models of Parkinson's disease.

实验室实验的优点和局限性

One of the main advantages of SCH 58261 is its potency and selectivity as an antagonist of the adenosine A2A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of SCH 58261 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

未来方向

There are several potential future directions for research on SCH 58261. One area of interest is the role of the adenosine A2A receptor in cancer, as this receptor has been implicated in tumor growth and metastasis. Another area of interest is the use of SCH 58261 as a potential treatment for neurodegenerative diseases, such as Parkinson's disease. Finally, there is also potential for the development of new drugs based on the structure of SCH 58261, which could have improved potency and selectivity as antagonists of the adenosine A2A receptor.

合成方法

The synthesis of SCH 58261 involves several steps, including the reaction of 4-methylcyclohexanone with 2,6-dimethylpyrimidine-4,5-diamine to form 4-methylcyclohexyl-2,6-dimethylpyrimidin-5-amine. This intermediate is then reacted with 2,4-dichloro-5-methylpyrimidine to form 1,3-dimethyl-9-(4-methylcyclohexyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione.

科学研究应用

The adenosine A2A receptor has been implicated in a wide range of physiological processes, including cardiovascular function, inflammation, and neurodegenerative diseases. SCH 58261 has been shown to be a potent and selective antagonist of this receptor, making it a valuable tool for studying the role of the adenosine A2A receptor in these processes.

属性

分子式

C17H25N5O2

分子量

331.4 g/mol

IUPAC 名称

1,3-dimethyl-9-(4-methylcyclohexyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C17H25N5O2/c1-11-5-7-12(8-6-11)21-9-4-10-22-13-14(18-16(21)22)19(2)17(24)20(3)15(13)23/h11-12H,4-10H2,1-3H3

InChI 键

HXKSIAZEWSOTLE-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C

规范 SMILES

CC1CCC(CC1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。